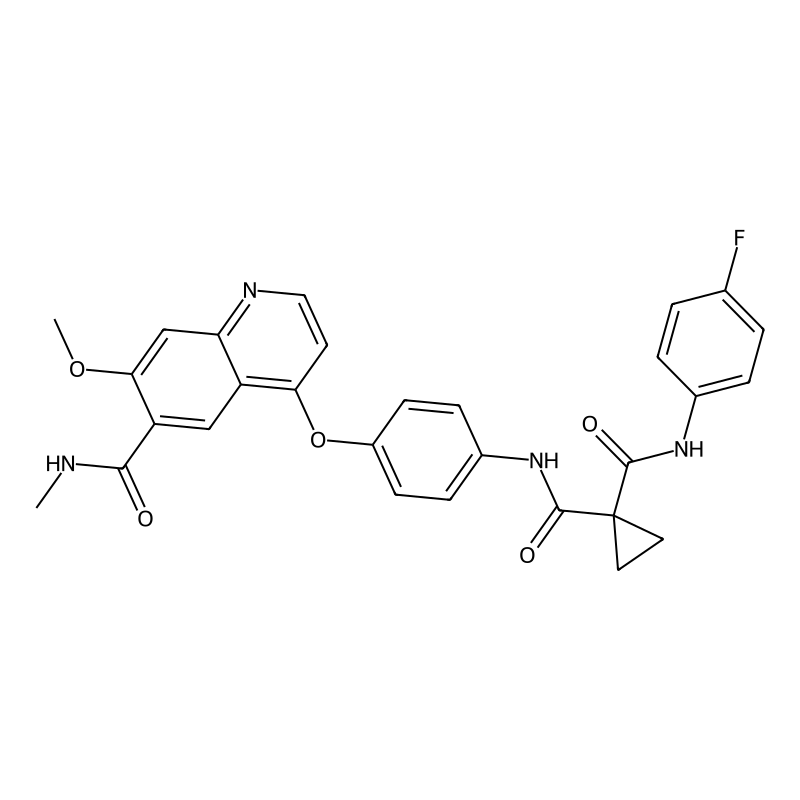Zanzalintinib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Zanzalintinib is a next-generation oral tyrosine kinase inhibitor developed primarily for the treatment of various cancers, including squamous cell carcinoma of the head and neck and renal cell carcinoma. It functions by inhibiting several receptor tyrosine kinases, notably the AXL receptor tyrosine kinase, MET, and vascular endothelial growth factor receptors. These targets are crucial in processes such as oncogenesis, metastasis, tumor angiogenesis, and resistance to existing therapies, including immune checkpoint inhibitors .
The molecular formula of Zanzalintinib is , and it has a CAS registry number of 2367004-54-2. The compound is currently in various phases of clinical trials, with Phase 3 studies ongoing for specific indications .
- Phosphorylation Inhibition: Preventing the phosphorylation of downstream signaling proteins.
- Apoptosis Induction: Triggering programmed cell death in cancer cells by disrupting survival signals.
The synthesis of Zanzalintinib involves several steps typical for complex organic compounds. Although specific synthetic routes are proprietary and not fully disclosed in available literature, it generally includes:
- Formation of Key Intermediates: Utilizing standard organic reactions such as amide coupling or cyclization.
- Fluorination: Introducing fluorine atoms to enhance potency and bioavailability.
- Purification: Employing chromatographic techniques to isolate the final product from reaction mixtures.
Due to its complexity, synthesis is typically carried out under controlled laboratory conditions to ensure purity and yield.
Zanzalintinib is primarily investigated for its applications in oncology. Key areas include:
- Squamous Cell Carcinoma of the Head and Neck: Currently in Phase 3 trials.
- Renal Cell Carcinoma: Showing promise in patients resistant to other treatments.
- Combination Therapies: Being evaluated alongside immunotherapies like pembrolizumab for enhanced efficacy against various solid tumors .
Interaction studies indicate that Zanzalintinib may interact with other drugs metabolized by cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong CYP3A4 inhibitors or inducers can necessitate dosage adjustments to avoid adverse effects or therapeutic failures . Ongoing clinical trials are assessing its safety profile when combined with other agents.
Zanzalintinib shares similarities with several other tyrosine kinase inhibitors but has unique properties that distinguish it from its peers. Below is a comparison with similar compounds:
| Compound Name | Mechanism of Action | Indications | Unique Features |
|---|---|---|---|
| Cabozantinib | Multi-targeted TKI | Renal cell carcinoma, hepatocellular carcinoma | Strong activity against MET and VEGF |
| AXL1717 | AXL receptor inhibitor | Various cancers | Selective AXL inhibition |
| Lenvatinib | VEGF receptor inhibitor | Thyroid cancer, renal cell carcinoma | Broad spectrum TKI |
| Regorafenib | Multi-targeted TKI | Colorectal cancer | Targets multiple kinases including VEGF |
Zanzalintinib's distinct multi-target approach allows it to address various pathways simultaneously, potentially offering improved outcomes compared to single-target inhibitors .








